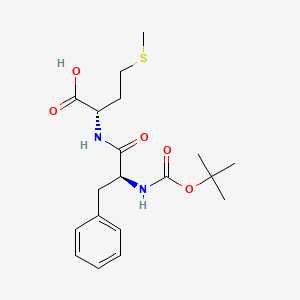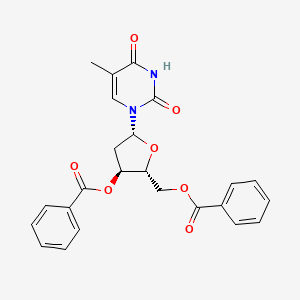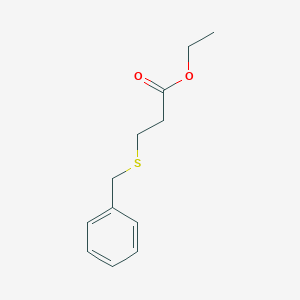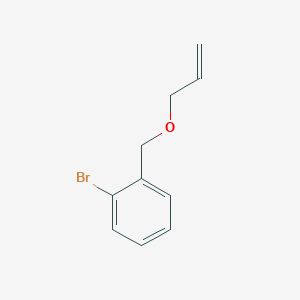
2',5'-Diiodo-P-terphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-Diiodo-P-terphenyl is an organic compound with the molecular formula C18H12I2. It is a derivative of p-terphenyl, where two iodine atoms are substituted at the 2’ and 5’ positions of the central benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Diiodo-P-terphenyl typically involves a multi-step reaction starting from 1,4-dibromobenzene. The process includes the following steps:
Iodination Reaction: The initial step involves the iodination of 1,4-dibromobenzene using iodine and sulfuric acid at a temperature range of 125-135°C for about 6 hours. This step yields an intermediate product.
Final Iodination: The intermediate product is then subjected to another iodination reaction using iodine in tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production methods for 2’,5’-Diiodo-P-terphenyl are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: 2’,5’-Diiodo-P-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in 2’,5’-Diiodo-P-terphenyl can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in carbon-carbon coupling reactions, such as the Suzuki-Miyaura coupling, to form extended aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions varying based on the specific reaction requirements.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atoms.
Coupling Reactions: Extended aromatic systems or polymers with enhanced electronic properties.
Aplicaciones Científicas De Investigación
2’,5’-Diiodo-P-terphenyl has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 2’,5’-Diiodo-P-terphenyl is primarily related to its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can be easily substituted or coupled with other functional groups, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
2’,5’-Dibromo-P-terphenyl: Similar structure but with bromine atoms instead of iodine.
2’,5’-Dichloro-P-terphenyl: Similar structure but with chlorine atoms instead of iodine.
2’,5’-Difluoro-P-terphenyl: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: 2’,5’-Diiodo-P-terphenyl is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in distinct reactivity and properties, making it suitable for specific applications that require such characteristics .
Propiedades
IUPAC Name |
1,4-diiodo-2,5-diphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNLYZBUNSDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2I)C3=CC=CC=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539777 |
Source


|
| Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96843-21-9 |
Source


|
| Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
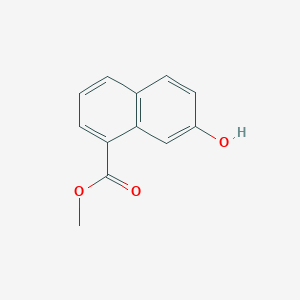
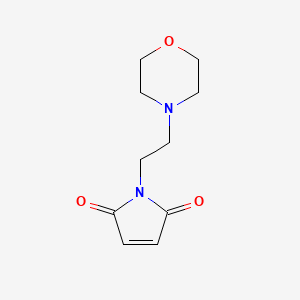
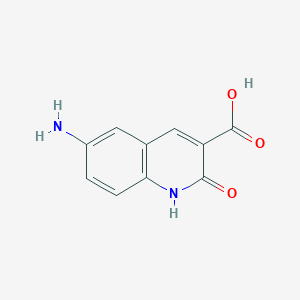


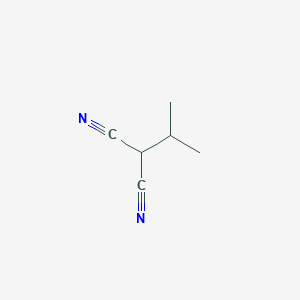
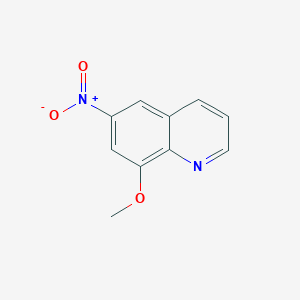

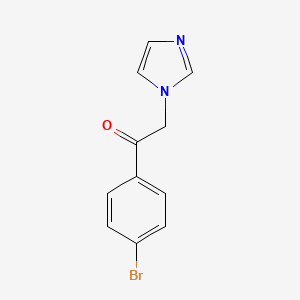
![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)
